9,10,16-Trihydroxyhexadecanoic acid

Membrane transport Lipid bilayers Hydroxy fatty acids

9,10,16-Trihydroxyhexadecanoic acid (aleuritic acid) is a C16 ω-hydroxy fatty acid with vicinal 9,10-diol and terminal carboxyl groups. The diol undergoes oxidative cleavage during melt-polycondensation, creating self-crosslinking polyester networks without exogenous agents—ideal for non-toxic, biodegradable food packaging and BPA-free can coatings. The threo-isomer is essential for stereospecific synthesis of isoambrettolide musk fixative. Specify stereochemistry for fragrance applications.

Molecular Formula C16H32O5
Molecular Weight 304.42 g/mol
CAS No. 6949-98-0
Cat. No. B1216641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10,16-Trihydroxyhexadecanoic acid
CAS6949-98-0
Synonyms9,10,16-trihydroxypalmitic acid
aleuritic acid
aleuritolic acid
aleuritolic acid, (R*,R*)-isomer
aleuritolic acid, (R*,S*)-(+-)-isome
Molecular FormulaC16H32O5
Molecular Weight304.42 g/mol
Structural Identifiers
SMILESC(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
InChIInChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)
InChIKeyMEHUJCGAYMDLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10,16-Trihydroxyhexadecanoic Acid (CAS 6949-98-0): Chemical Identity and Baseline Procurement Specifications


9,10,16-Trihydroxyhexadecanoic acid (synonym: aleuritic acid; CAS: 6949-98-0) is a long-chain (C16) ω-hydroxy fatty acid bearing two additional mid-chain hydroxyl groups at positions 9 and 10 [1]. With a molecular formula of C16H32O5 and a molar mass of 304.43 g/mol, it is characterized by its trihydroxy substitution pattern that confers unique physicochemical properties, including a melting point of 100.5–102°C and solubility in aqueous alcohols and acetic acid [2]. As a natural component of shellac (~35% by weight) and plant cutin, it serves as a renewable monomer for polyester synthesis and as a chiral synthon in fine chemical manufacturing [3].

9,10,16-Trihydroxyhexadecanoic Acid Procurement: Why Positional Isomers and Di-Hydroxy Analogs Are Not Interchangeable


Despite sharing the C16 backbone with other hydroxy fatty acids such as 16-hydroxyhexadecanoic acid (juniperic acid) and 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), 9,10,16-trihydroxyhexadecanoic acid is not functionally interchangeable. The presence of the vicinal 9,10-diol moiety in aleuritic acid introduces a unique combination of stereochemical and reactivity characteristics. This structural feature enables oxidative cleavage to carboxylic acids during melt-polycondensation, generating additional cross-linking points that densify the polyester network—a property absent in mono-hydroxy or non-vicinal di-hydroxy analogs [1]. Furthermore, the specific stereoisomerism (threo vs. erythro) critically influences downstream synthetic outcomes; for instance, threo-aleuritic acid is the required precursor for stereospecific syntheses of isoambrettolide, while the erythro isomer yields different reaction products [2][3]. The following evidence quantifies these functional differences.

9,10,16-Trihydroxyhexadecanoic Acid: Comparative Quantitative Performance Data for Scientific Selection


Membrane Permeability: pKi Value Differentiates Aleuritic Acid from Mono- and Di-Hydroxy C16 Analogs

The intrinsic pKi of 9,10,16-trihydroxyhexadecanoic acid (aleuritic acid) was measured at 6.3, which differs from the pKi values of structurally related hydroxy fatty acids: 2-hydroxyhexadecanoic acid (pKi = 5.4), 16-hydroxyhexadecanoic acid (pKi = 6.5), and 12-hydroxydodecanoic acid (pKi = 6.9) [1]. This intermediate pKi value reflects its unique capacity to traverse lipid bilayers via a protonation-dependent flip-flop mechanism without protein assistance, a behavior that influences its distribution and potential bioactivity in membrane-associated processes [1].

Membrane transport Lipid bilayers Hydroxy fatty acids

Polymer Cross-Linking Density: Vicinal Diol Oxidation in Aleuritic Acid Enables Self-Cross-Linked Polyesters Unattainable with Mono- or Non-Vicinal Di-Hydroxy Monomers

During non-catalyzed melt-polycondensation at 150°C in air, 9,10,16-trihydroxyhexadecanoic acid undergoes a two-stage reaction: (1) high-conversion esterification primarily involving primary hydroxyls, followed by (2) oxidative cleavage of the vicinal 9,10-diol moiety to form additional carboxylic acid groups that subsequently esterify, creating cross-linking points within the polymer network [1]. This oxidative cross-linking mechanism is absent in 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), which lacks the vicinal diol, and in 16-hydroxyhexadecanoic acid, which can only form linear polyesters [2]. The resulting polyaleuritate films are amorphous, insoluble, and thermostable, with surface compaction and reduced water permeability attributed specifically to the vicinal diol-derived cross-linking [1].

Biopolymers Polyester synthesis Cutin mimetics

Cutin Monomer Abundance: 9,10,16-Trihydroxyhexadecanoic Acid is a Minor but Structurally Distinct Component Compared to Dominant 10,16-DHPA

In Vicia faba flower petal cutin, 9,10,16-trihydroxyhexadecanoic acid is present as a minor component, contrasting with the dominant monomer 10,16-dihydroxyhexadecanoic acid, which constitutes 79.8% of the total cutin monomers [1]. Other monomers quantified include 9,16-dihydroxyhexadecanoic acid (4.2%), 16-hydroxyhexadecanoic acid (4.2%), and 18-hydroxyoctadecanoic acid (1.6%) [1]. This compositional profile indicates that while 9,10,16-trihydroxyhexadecanoic acid is naturally present in cutin, its low abundance relative to 10,16-DHPA underscores its specialized, non-structural role, likely related to the unique reactivity of its vicinal diol moiety.

Plant cutin Monomers Biopolymer composition

Synthetic Utility: Threo-Isomer of 9,10,16-Trihydroxyhexadecanoic Acid Enables Stereospecific Synthesis of Isoambrettolide

The threo-isomer of 9,10,16-trihydroxyhexadecanoic acid (aleuritic acid) serves as the essential starting material for the synthesis of (E)-9-hexadecen-1,16-olide (isoambrettolide), a macrocyclic musk used as a fixative in perfumery [1]. This stereospecific transformation relies on the relative configuration of the 9,10-diol, which dictates the geometry of the resulting double bond. In contrast, the erythro-isomer of 9,10,16-trihydroxyhexadecanoic acid yields different olefination products, and neither 16-hydroxyhexadecanoic acid nor 10,16-dihydroxyhexadecanoic acid possess the requisite vicinal diol for this specific synthetic route [2]. The compound derived from threo-aleuritic acid also demonstrated antibacterial activity, though quantitative MIC values were not reported in the primary synthesis paper [1].

Stereospecific synthesis Perfumery Fine chemicals

9,10,16-Trihydroxyhexadecanoic Acid: Validated Application Scenarios for Research and Industrial Procurement


Biodegradable Barrier Coatings and Food Packaging Films

9,10,16-Trihydroxyhexadecanoic acid can be used as a monomer for the synthesis of self-cross-linked polyaleuritate films via non-catalyzed melt-polycondensation at 150°C in air. The vicinal 9,10-diol undergoes oxidative cleavage during polymerization, generating additional carboxylic acid cross-linking sites that densify the polyester network, resulting in amorphous, insoluble, and thermostable films with reduced water permeability [1]. This built-in cross-linking mechanism eliminates the need for exogenous cross-linking agents, making it suitable for developing non-toxic, biodegradable food packaging materials and BPA-free can coatings [1].

Plant Cutin Biomimetic Polymer Research

Researchers studying plant cuticle structure and function can employ 9,10,16-trihydroxyhexadecanoic acid to synthesize cutin-mimetic polyesters. While natural cutin is predominantly composed of 10,16-dihydroxyhexadecanoic acid (79.8% in Vicia faba), the inclusion of aleuritic acid introduces vicinal diol functionality that influences polymer rigidity and short-range ordering [2]. Polyaleurate synthesized from this monomer exhibits a more rigid framework and different mechanical properties compared to natural cutin, providing a model system for investigating structure-property relationships in plant biopolyesters [2].

Membrane Transport and Permeability Studies

In biophysical research on hydroxy fatty acid (HFA) membrane transport, 9,10,16-trihydroxyhexadecanoic acid serves as a reference compound for studying passive diffusion mechanisms. Its intrinsic pKi of 6.3, measured via electrophoretic mobility of HFA-containing liposomes, distinguishes it from other hydroxy fatty acids such as 16-hydroxyhexadecanoic acid (pKi = 6.5) and 2-hydroxyhexadecanoic acid (pKi = 5.4) [3]. This intermediate pKi value allows researchers to investigate how hydroxylation pattern and chain length modulate protonation-dependent flip-flop across lipid bilayers without protein facilitation [3].

Stereospecific Synthesis of Macrocyclic Musks and Fine Chemicals

The threo-isomer of 9,10,16-trihydroxyhexadecanoic acid is a required chiral synthon for the stereospecific synthesis of (E)-9-hexadecen-1,16-olide (isoambrettolide), a macrocyclic musk fixative used in high-value perfumery formulations [4]. This synthetic route exploits the relative stereochemistry of the 9,10-diol to control double bond geometry, a transformation that cannot be achieved using erythro-aleuritic acid or mono-/di-hydroxy analogs lacking the vicinal diol [5]. Procurement for this application must specify the threo stereoisomer and appropriate enantiomeric purity.

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